6-Bromo-4-cyanopyridine-2-sulfonyl chloride
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Overview
Description
6-Bromo-4-cyanopyridine-2-sulfonyl chloride is a chemical compound with the molecular formula C6H2BrClN2O2S and a molecular weight of 281.51 g/mol . This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-cyanopyridine-2-sulfonyl chloride typically involves the bromination of 4-cyanopyridine-2-sulfonyl chloride. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-cyanopyridine-2-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, substitution reactions with amines can yield amine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
6-Bromo-4-cyanopyridine-2-sulfonyl chloride has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Research into its use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Bromo-4-cyanopyridine-2-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfone derivatives. These reactions are often catalyzed by suitable catalysts and occur under mild conditions .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-6-cyanopyridine-2-sulfonyl chloride: Similar structure but with different positioning of the bromine and cyano groups.
6-Cyanopyridine-2-sulfonyl chloride: Lacks the bromine atom, leading to different reactivity and applications.
Uniqueness
6-Bromo-4-cyanopyridine-2-sulfonyl chloride is unique due to the presence of both bromine and cyano groups, which confer distinct reactivity patterns and make it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C6H2BrClN2O2S |
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Molecular Weight |
281.52 g/mol |
IUPAC Name |
6-bromo-4-cyanopyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C6H2BrClN2O2S/c7-5-1-4(3-9)2-6(10-5)13(8,11)12/h1-2H |
InChI Key |
PYRNTKWXQCGPQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1S(=O)(=O)Cl)Br)C#N |
Origin of Product |
United States |
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